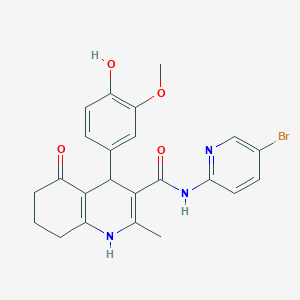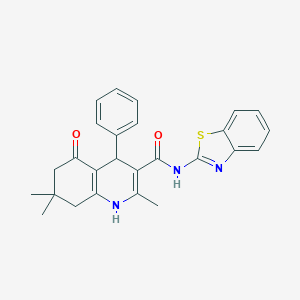![molecular formula C23H20N2OS B304310 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating certain pathways involved in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone include its ability to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it useful for studying various physiological processes. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in experiments.
Direcciones Futuras
There are several future directions for the study of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, further research is needed to optimize its synthesis and dosing for use in scientific research.
In conclusion, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a promising compound for scientific research due to its various biochemical and physiological effects. Its ability to modulate multiple signaling pathways makes it useful for studying various physiological processes. However, its potential toxicity requires careful dosing and monitoring in experiments. Further research is needed to investigate its potential use in the treatment of neurodegenerative diseases and other physiological processes.
Métodos De Síntesis
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves several steps. The starting materials include 2-acetylthiophene, 2,6-dimethylpyridine-3,5-dicarboxylic acid, and biphenyl-4-carbaldehyde. The reaction involves the condensation of these starting materials in the presence of a base and a catalyst, followed by several purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone |
|---|---|
Fórmula molecular |
C23H20N2OS |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H20N2OS/c1-13-14(2)19-20(24)22(27-23(19)25-15(13)3)21(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,24H2,1-3H3 |
Clave InChI |
BUUJNWIOMQZERM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=C1C)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C |
SMILES canónico |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)